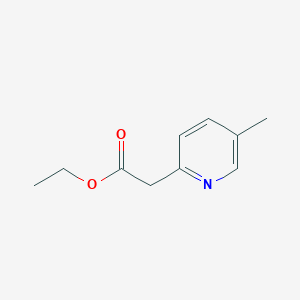

Ethyl 2-(5-methylpyridin-2-yl)acetate

Description

Contextual Significance of Pyridine-Derived Esters in Chemical Sciences

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netresearchgate.net The incorporation of a pyridine ring into a molecular structure can significantly influence its biological activity and physicochemical properties. rsc.org Among the vast array of pyridine derivatives, pyridine-derived esters represent a particularly important class of compounds. The ester functional group, being susceptible to a variety of chemical transformations, makes these molecules valuable building blocks in organic synthesis. dntb.gov.ua They can undergo hydrolysis, amidation, reduction, and can participate in various carbon-carbon bond-forming reactions, providing synthetic chemists with a versatile toolkit for the construction of complex molecular architectures. nih.gov The electronic nature of the pyridine ring, being electron-deficient, can also influence the reactivity of the ester group and adjacent atoms, offering unique opportunities for selective chemical modifications. nih.gov

Overview of Ethyl 2-(5-methylpyridin-2-yl)acetate as a Key Synthetic Intermediate

This compound (CAS No. 5552-82-9) is a specific example of a pyridine-derived ester that has emerged as a key intermediate in various synthetic pathways. bldpharm.com Its molecular structure features a pyridine ring substituted with a methyl group at the 5-position and an ethyl acetate (B1210297) group at the 2-position. This arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for the synthesis of more complex heterocyclic systems and other target molecules. The presence of the methyl group can influence the electronic properties and steric environment of the pyridine ring, while the ethyl acetate moiety serves as a handle for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5552-82-9 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Purity | >97.0% |

| Storage | Inert atmosphere, room temperature |

This data is compiled from commercially available sources. bldpharm.com

Scope and Research Imperatives for this compound

The research interest in this compound stems from its potential as a precursor to a wide range of biologically active molecules. The development of efficient and scalable synthetic routes to this intermediate is a primary focus of academic and industrial research. Furthermore, exploring the reactivity of this compound and its application in the synthesis of novel heterocyclic scaffolds is an ongoing endeavor. The strategic placement of the methyl and ethyl acetate groups on the pyridine ring allows for the systematic modification of its structure, enabling the generation of libraries of compounds for biological screening. Future research is expected to further elucidate the synthetic utility of this compound and expand its applications in medicinal chemistry and materials science.

Established Synthetic Routes for this compound

Reaction of 2,5-Dimethylpyridine with Ethyl Chloroformate

The direct reaction of 2,5-dimethylpyridine with ethyl chloroformate to produce this compound is a challenging transformation. The methyl groups of 2,5-dimethylpyridine are not sufficiently acidic to be deprotonated by a weak base, which is a necessary step for the subsequent reaction with ethyl chloroformate. The C-H bonds of the methyl groups require a strong base to be cleaved, allowing for the formation of a carbanion that can act as a nucleophile. Without the use of a strong base, the reaction is unlikely to proceed, as the electrophilicity of the ethyl chloroformate is not sufficient to react with the unactivated methyl group.

Methodologies Involving Organolithium Reagents (e.g., n-Butyllithium) and Amine Additives (e.g., N,N-Diisopropylethylamine, N,N,N',N'-Tetramethylethylenediamine in Tetrahydrofuran)

A more viable approach for the synthesis of this compound from 2,5-dimethylpyridine involves the use of organolithium reagents, such as n-butyllithium, in the presence of amine additives. This method facilitates the deprotonation of one of the methyl groups on the pyridine ring, creating a potent nucleophile that can then react with an electrophile like ethyl chloroformate.

The role of the amine additive, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is to chelate the lithium ion, increasing the basicity of the organolithium reagent and thereby promoting the deprotonation of the methyl group. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.

The general steps for this synthetic route are as follows:

Deprotonation: 2,5-Dimethylpyridine is treated with n-butyllithium and TMEDA in THF at a low temperature (e.g., -78 °C). The n-butyllithium, activated by TMEDA, selectively removes a proton from the methyl group at the 2-position of the pyridine ring, forming a lithium salt intermediate.

Reaction with Electrophile: Ethyl chloroformate is then added to the reaction mixture. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ethyl chloroformate, displacing the chloride ion and forming the desired ester, this compound.

Work-up: The reaction is quenched with a proton source, such as water or an aqueous ammonium (B1175870) chloride solution, to neutralize any remaining organolithium species. The product is then extracted and purified using standard techniques like column chromatography.

| Reactants | Reagents | Solvent | Conditions | Product |

| 2,5-Dimethylpyridine | 1. n-Butyllithium, TMEDA 2. Ethyl chloroformate | Tetrahydrofuran (THF) | Anhydrous, Low temperature (e.g., -78 °C) | This compound |

Esterification Approaches from 2-(5-Methylpyridin-2-yl)acetic Acid

An alternative and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-(5-methylpyridin-2-yl)acetic acid. The Fischer esterification is a classic and widely used method for this transformation.

This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and/or the water formed during the reaction is removed.

The general procedure for the Fischer esterification is as follows:

Reaction Setup: 2-(5-Methylpyridin-2-yl)acetic acid is dissolved in a large excess of absolute ethanol (B145695).

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

Heating: The reaction mixture is heated to reflux for several hours to allow the reaction to reach equilibrium.

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by distillation or column chromatography.

| Reactants | Reagents | Conditions | Product |

| 2-(5-Methylpyridin-2-yl)acetic acid | Ethanol (excess), Sulfuric acid (catalytic) | Reflux | This compound |

Synthesis of Structurally Related Pyridine Acetate Derivatives

Synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate

The synthesis of ethyl 2-(5-aminopyridin-2-yl)acetate can be approached through a multi-step sequence, often starting from a readily available pyridine derivative. A common strategy involves the introduction of a nitro group, which can then be reduced to the desired amino group.

A plausible synthetic route could be:

Nitration: A suitable 2-chloropyridine derivative can be nitrated to introduce a nitro group at the 5-position. For example, starting with 2-chloropyridine, nitration would yield 2-chloro-5-nitropyridine.

Side-chain Introduction: The chloro group can be displaced by a nucleophile to introduce the acetate side chain. This could be achieved through a reaction with the enolate of ethyl acetate.

Reduction: The nitro group is then reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas (H₂).

| Starting Material (Example) | Key Transformations | Product |

| 2-Chloropyridine | 1. Nitration 2. Nucleophilic substitution with an acetate equivalent 3. Reduction of the nitro group | Ethyl 2-(5-aminopyridin-2-yl)acetate |

Synthesis of Mthis compound

The synthesis of mthis compound is analogous to the synthesis of its ethyl ester counterpart. The most direct method is the Fischer esterification of 2-(5-methylpyridin-2-yl)acetic acid, but using methanol (B129727) instead of ethanol.

The reaction conditions are similar to those for the ethyl ester synthesis:

Reaction Setup: 2-(5-Methylpyridin-2-yl)acetic acid is dissolved in an excess of methanol.

Catalyst Addition: A catalytic amount of a strong acid (e.g., H₂SO₄) is added.

Heating: The mixture is heated to reflux.

Work-up and Purification: The work-up procedure is similar to that for the ethyl ester, involving neutralization, extraction, and purification.

| Reactants | Reagents | Conditions | Product |

| 2-(5-Methylpyridin-2-yl)acetic acid | Methanol (excess), Sulfuric acid (catalytic) | Reflux | Mthis compound |

An in-depth examination of the synthetic pathways, optimization, and industrial-scale production of this compound reveals a landscape of intricate chemical strategies. This article focuses on specific methodologies and considerations crucial to the synthesis of this compound and its precursors, with a particular emphasis on reaction conditions and catalytic systems.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAVUXXKDILVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Ethyl 2 5 Methylpyridin 2 Yl Acetate

Oxidation Reactions and Derived Products

The oxidation of Ethyl 2-(5-methylpyridin-2-yl)acetate primarily involves the transformation of the ester functional group. While vigorous oxidation can affect the pyridine (B92270) ring and its alkyl substituents, the most common and synthetically useful "oxidation" in this context is the hydrolysis of the ester to its corresponding carboxylic acid.

The principal product derived from the oxidation-related hydrolysis of this compound is 2-(5-methylpyridin-2-yl)acetic acid. This transformation is achieved by cleaving the ester linkage. libretexts.org The reaction involves the substitution of the ethoxy group (-OCH2CH3) with a hydroxyl group (-OH).

Under forcing conditions with strong oxidizing agents, further oxidation of the alkyl side chains on the aromatic ring can occur, potentially leading to the formation of pyridine dicarboxylic acids. britannica.comwikipedia.org For instance, the oxidation of the parent compound, 5-ethyl-2-methylpyridine, with nitric acid yields nicotinic acid, which proceeds through a dicarboxylic acid intermediate. wikipedia.org

The conversion of the ester to the carboxylic acid is typically accomplished through hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. britannica.comlibretexts.org It is an equilibrium-driven process that requires heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). britannica.comlibretexts.org

Base-Promoted Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orglibretexts.org This reaction is irreversible because the carboxylic acid is formed as its carboxylate salt. libretexts.orgopenstax.org A subsequent acidification step is required to protonate the salt and yield the final carboxylic acid. britannica.combyjus.com

Stronger oxidizing agents are required to modify the alkyl groups on the pyridine ring. Agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃) are capable of oxidizing alkyl side chains on aromatic rings to carboxylic acid groups. britannica.comlibretexts.org

| Reaction Type | Reagents and Catalysts | Conditions | Primary Product | Citation(s) |

| Acidic Hydrolysis | Water (H₂O), Strong Acid (e.g., H₂SO₄, HCl) | Heat, Excess Water | 2-(5-methylpyridin-2-yl)acetic acid | libretexts.orglibretexts.org |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH), Water (H₂O) | Heat | Salt of 2-(5-methylpyridin-2-yl)acetic acid | libretexts.orglibretexts.org |

| Alkyl Chain Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, HNO₃) | Vigorous (e.g., high temp.) | Pyridine carboxylic acids | britannica.comwikipedia.orglibretexts.org |

Reduction Reactions and Derived Products

The ester functionality of this compound is readily susceptible to reduction by powerful hydride-donating reagents. These reactions target the electrophilic carbonyl carbon of the ester group.

The complete reduction of the ester group in this compound yields the corresponding primary alcohol, 2-(5-methylpyridin-2-yl)ethanol. libretexts.orgopenstax.org This product is a known key intermediate in the synthesis of various biologically active compounds. researchgate.net The reaction mechanism involves an initial nucleophilic attack by a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. libretexts.orgopenstax.org This aldehyde is then immediately reduced further to the primary alcohol. openstax.org

Under specific conditions and with less reactive reducing agents, it is possible to isolate the intermediate aldehyde, 2-(5-methylpyridin-2-yl)acetaldehyde. This requires careful control of the reaction temperature and stoichiometry of the reducing agent. libretexts.orgopenstax.org

A variety of reducing agents can be employed to transform the ester, with the choice of agent determining the final product.

Lithium Aluminum Hydride (LiAlH₄) : This is a very powerful and common reagent for the reduction of esters to primary alcohols. openstax.orgcommonorganicchemistry.comncert.nic.in The reaction is typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. commonorganicchemistry.com Due to its high reactivity, LiAlH₄ is often used in excess to ensure the complete conversion of the ester to the alcohol. libretexts.org

Diisobutylaluminum Hydride (DIBAL-H) : This is a more selective reducing agent. commonorganicchemistry.com By using DIBAL-H at low temperatures, such as -78 °C, the reduction can often be stopped at the aldehyde stage. libretexts.orgopenstax.org It is soluble in a range of hydrocarbon and ether solvents. commonorganicchemistry.com

Lithium Borohydride (LiBH₄) : Less reactive than LiAlH₄, LiBH₄ is still capable of reducing esters to alcohols and is soluble in THF. commonorganicchemistry.com

Sodium Borohydride (NaBH₄) : This is generally a mild reducing agent that is often too slow or unreactive for reducing esters under standard conditions, though it can be effective in specific solvent systems like methanol (B129727) or ethanol (B145695). libretexts.orgcommonorganicchemistry.com

| Reducing Agent | Typical Solvent(s) | Conditions | Primary Product | Citation(s) |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Anhydrous | 2-(5-methylpyridin-2-yl)ethanol | libretexts.orgopenstax.orgcommonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, DCM | Low Temperature (-78 °C) | 2-(5-methylpyridin-2-yl)acetaldehyde | libretexts.orgopenstax.org |

| Lithium Borohydride (LiBH₄) | THF | Anhydrous | 2-(5-methylpyridin-2-yl)ethanol | commonorganicchemistry.com |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by two main features: the ester functional group and the substituted pyridine ring.

Nucleophilic Substitution: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. This leads to nucleophilic acyl substitution reactions. Besides the hydrolysis and reduction reactions discussed previously, other important transformations include:

Aminolysis : The reaction with ammonia (B1221849) or amines can convert the ester into the corresponding amide, 2-(5-methylpyridin-2-yl)acetamide. This reaction is generally less common than preparing amides from more reactive acid chlorides. libretexts.orgopenstax.org

Transesterification : When heated with another alcohol in the presence of an acid or base catalyst, the ethoxy group of the ester can be exchanged for a different alkoxy group, forming a new ester. The reaction is an equilibrium process. libretexts.org

The pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. uoanbar.edu.iq

Electrophilic Substitution: The pyridine ring is generally unreactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquimicaorganica.org This reduced reactivity is due to two factors:

The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq

In the acidic conditions often used for these reactions, the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. The positive charge further deactivates the ring system significantly. uoanbar.edu.iq

When electrophilic substitution does occur, it requires vigorous conditions and proceeds preferentially at the C3 position (meta to the nitrogen). quimicaorganica.org Attack at C3 leads to a more stable carbocation intermediate compared to attack at the C2 or C4 positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. uoanbar.edu.iqquimicaorganica.org Reactions like nitration and sulfonation on the pyridine ring require harsh conditions. quimicaorganica.org

Substitution at the Ethyl Ester Group

The ethyl ester group of this compound is a versatile functional handle that can undergo a variety of substitution reactions. These transformations are fundamental in modifying the molecular structure and synthesizing a range of derivatives.

Common reactions at the ester group include hydrolysis, transesterification, and amidation. Hydrolysis, typically carried out under acidic or basic conditions, converts the ethyl ester to the corresponding carboxylic acid, 2-(5-methylpyridin-2-yl)acetic acid. This carboxylic acid can then serve as a precursor for other functional groups.

Transesterification involves the exchange of the ethyl group with another alcohol, catalyzed by an acid or base. This reaction is useful for introducing different alkyl or aryl groups to the ester moiety, thereby altering the compound's physical and chemical properties.

Amidation, the reaction of the ester with an amine, yields the corresponding amide. This transformation is of particular importance in medicinal chemistry for the synthesis of bioactive compounds. The reactivity of the ester towards amidation can be enhanced by using catalysts such as Nb2O5 or by converting the ester to a more reactive species. researchgate.net For instance, iron(III) chloride has been shown to be an effective Lewis acid catalyst for the direct amidation of esters, where it is believed to coordinate with both the carbonyl oxygen and the pyridine nitrogen, facilitating the nucleophilic attack of the amine. mdpi.com

Table 1: Representative Substitution Reactions at the Ethyl Ester Group

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 2-(5-methylpyridin-2-yl)acetic acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Mthis compound (with CH₃OH) |

| Amidation | R'R''NH, heat or catalyst | N-substituted 2-(5-methylpyridin-2-yl)acetamide |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further compounded in acidic media, where the nitrogen atom is protonated, forming a pyridinium ion. uoanbar.edu.iq Consequently, harsh reaction conditions are often required for electrophilic substitutions such as nitration and sulfonation. The substitution typically occurs at the C-3 and C-5 positions, which are meta to the nitrogen atom and the activating acetate (B1210297) group. quimicaorganica.org The directing effects of the existing substituents (the methyl group at C-5 and the ethyl acetate group at C-2) also play a crucial role in determining the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its low reactivity in EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqquimicaorganica.org For this compound, the presence of a good leaving group at these positions would facilitate substitution by a nucleophile. The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of SNAr on the pyridine ring. uoanbar.edu.iq

Table 2: Regioselectivity in Pyridine Ring Substitutions

| Reaction Type | Preferred Position(s) | Rationale |

| Electrophilic Aromatic Substitution | C-3, C-5 | Avoidance of positive charge on the nitrogen atom in the reaction intermediate. quimicaorganica.org |

| Nucleophilic Aromatic Substitution | C-2, C-4, C-6 | Stabilization of the negative charge in the Meisenheimer complex by the nitrogen atom. uoanbar.edu.iq |

Mechanisms of Substituent Exchange

The mechanisms of substituent exchange on the pyridine ring are distinct for electrophilic and nucleophilic processes.

Electrophilic Aromatic Substitution (EAS) Mechanism: The EAS mechanism involves the attack of an electrophile on the π-electron system of the pyridine ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. A base then removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. The orientation of substitution is governed by the stability of the possible carbocation intermediates. For pyridine, attack at the C-3 position is favored as it avoids placing a positive charge on the electron-deficient nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr mechanism is a two-step process. researchgate.net In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which stabilizes it. youtube.com The second step involves the departure of the leaving group, which restores the aromaticity of the pyridine ring. The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring. Electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. researchgate.net

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have emerged as powerful and atom-economical strategies for the synthesis of complex molecules. beilstein-journals.org These methods avoid the need for pre-functionalized starting materials.

Regioselective C-H Bond Activation in Pyridine Acetate Frameworks

The pyridine ring in this compound presents multiple C-H bonds that can be selectively functionalized. The inherent electronic properties of the pyridine ring, along with the directing capabilities of the substituents, guide the regioselectivity of C-H activation.

The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the ortho position (C-2). However, the presence of the ethyl acetate group at this position in the target molecule means that other C-H bonds become the focus of functionalization. The methyl group at C-5 can also influence the reactivity of the adjacent C-H bonds.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for C-H activation. beilstein-journals.orgresearchgate.net The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions. For instance, iridium-catalyzed borylation reactions have shown selectivity for the C-H bonds sterically unhindered by substituents. nih.gov In some cases, the electronic character of the C-H bonds can dictate the regioselectivity, with more acidic C-H bonds being more susceptible to activation. nih.gov

Catalytic Methodologies for Site-Specific C-H Functionalization

A variety of catalytic methodologies have been developed for the site-specific C-H functionalization of pyridine derivatives. These methods enable the introduction of a wide range of functional groups, including aryl, alkyl, and other heteroatom-containing moieties.

Palladium-catalyzed C-H arylation is a well-established method for forming C-C bonds. nih.gov These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway. The regioselectivity can be influenced by both steric and electronic factors. For electron-deficient pyridines, arylation can be directed to the C-3 and C-4 positions. nih.gov The use of specific ligands and additives, such as silver salts, can further enhance the selectivity and efficiency of these transformations. nih.gov

Rhodium-catalyzed C-H activation has also proven to be a versatile tool for the functionalization of pyridines. beilstein-journals.orgnih.gov Rhodium catalysts can mediate a variety of transformations, including alkylation, alkenylation, and annulation reactions. beilstein-journals.orgresearchgate.net The mechanism often involves the formation of a cyclometalated intermediate. nih.gov The choice of the rhodium precursor and ligands is critical for achieving high reactivity and selectivity. nih.gov

Cobalt-catalyzed C-H functionalization has emerged as a more sustainable alternative to precious metal catalysis. Cobalt catalysts have been shown to be effective in promoting C-H carbenoid insertion reactions with α-diazoacetates, leading to the regioselective formation of C-C bonds at the C-3 position of pyridines. researchgate.netacs.org

Table 3: Catalytic Systems for Site-Specific C-H Functionalization of Pyridine Derivatives

| Catalyst System | Transformation | Regioselectivity | Reference |

| Pd(OAc)₂ / Ligand / Additive | C-H Arylation | C-3, C-4 | nih.gov |

| Rh(III) complexes | Alkylation, Alkenylation, Annulation | Varies with directing group and substrate | beilstein-journals.orgnih.gov |

| Co(II) complexes | C-H Carbenoid Insertion | C-3 | researchgate.netacs.org |

| Ir complexes / Ligand | C-H Borylation | Sterically controlled | nih.gov |

Derivatization and Structural Modification of the Ethyl 2 5 Methylpyridin 2 Yl Acetate Scaffold

Synthesis of Fused Heterocyclic Systems

The ethyl 2-(5-methylpyridin-2-yl)acetate molecule is a valuable precursor for the construction of more complex, fused heterocyclic systems. These reactions often involve the reactivity of the α-methylene group and the pyridine (B92270) nitrogen, leading to the formation of novel ring structures with potential applications in medicinal and materials chemistry.

Indolizine (B1195054), a bicyclic aromatic N-heterocycle, can be efficiently synthesized from 2-(pyridin-2-yl)acetate derivatives through various catalytic annulation reactions. These methods provide a direct route to functionalized indolizine cores.

One prominent approach involves the copper-catalyzed oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This method offers a straightforward and efficient pathway to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.org Another copper-catalyzed method involves the cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives, which proceeds through the cleavage of C-F bonds to yield bisubstituted indolizine derivatives. rsc.orgresearchgate.net

Palladium catalysis has also been employed for the synthesis of indolizines. A multicomponent reaction involving 2-bromopyridines, imines, alkynes, and carbon monoxide under palladium catalysis leads to the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne to produce indolizines. nih.gov This modular approach allows for the variation of all substituents on the final indolizine product. nih.gov Furthermore, palladium(II)-catalyzed cascade transformations of functionalized alkynes can lead to the divergent synthesis of indolizine-fused heterocycles. nih.gov

Rhodium-catalyzed transannulation of activated pyridotriazoles with terminal alkynes has been utilized for the synthesis of 3-arylindolizines. rsc.org Additionally, catalyst- and additive-free annulation of 2-pyridylacetates with ynals can provide 3-acylated indolizines in very good yields under molecular oxygen. organic-chemistry.org An iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes also offers a regio- and chemoselective route to substituted indolizines. organic-chemistry.org

| Catalyst/Mediator | Reactants | Product Type | Reference |

| Copper/I₂ | 2-(Pyridin-2-yl)acetate derivatives, Simple olefins | 1,3-Di- and 1,2,3-trisubstituted indolizines | organic-chemistry.org |

| Copper | 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes | Bisubstituted indolizines | rsc.orgresearchgate.net |

| Palladium | 2-Bromopyridines, Imines, Alkynes, CO | Substituted indolizines | nih.gov |

| Rhodium | Activated pyridotriazoles, Terminal alkynes | 3-Arylindolizines | rsc.org |

| Iodine | 2-(Pyridin-2-yl)acetate derivatives, Alkynes | Substituted indolizines | organic-chemistry.org |

| None (O₂) | 2-Pyridylacetates, Ynals | 3-Acylated indolizines | organic-chemistry.org |

The pyridine moiety of this compound can be incorporated into quinazoline (B50416) and quinazolinone structures, which are a significant class of heterocyclic compounds with a broad range of biological activities. rsc.orgnih.gov

A developed synthetic route to 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones involves the annulation of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. nih.gov This process consists of the formation of N-aryl-N'-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles. nih.gov This metal-free reaction proceeds in moderate to good yields and is scalable. nih.gov Specifically, the synthesis of 3-(5-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione has been successfully achieved through this methodology. nih.gov

Another approach to quinazolinone derivatives involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, which serves as an intermediate for further derivatization. nih.gov While not directly starting from ethyl 2-(pyridin-2-yl)acetate, this demonstrates the utility of acetate (B1210297) esters in functionalizing pre-formed quinazolinone rings. General methods for synthesizing quinazolinones often start from anthranilic acid and its derivatives. nih.govresearchgate.net

| Starting Materials | Product | Key Features | Reference |

| 1,1-Dimethyl-3-(5-methylpyridin-2-yl)urea, Anthranilic esters | 3-(5-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | Metal-free, moderate to good yields, scalable | nih.gov |

| Anthranilic acid, Phenyl isothiocyanate, then Ethyl chloroacetate | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Intermediate for further derivatization | nih.gov |

The formation of cyclopropane (B1198618) rings on molecules containing an α-pyridyl ester moiety is a plausible transformation, although specific examples starting directly from this compound are not prevalent in the literature. However, general methodologies for the cyclopropanation of α,β-unsaturated carbonyl compounds and other related substrates can be considered.

The Johnson–Corey–Chaykovsky reaction, which utilizes a sulfur ylide, is a common method for the cyclopropanation of electron-poor olefins, such as α,β-unsaturated carbonyl compounds. wikipedia.org Intramolecular cyclization of haloalkanes with appropriately positioned electron-withdrawing groups can also lead to the formation of cyclopropanes. wikipedia.org

More advanced methods include transition-metal catalyzed cyclopropanation reactions. For instance, engineered myoglobin-based catalysts have been shown to promote the intramolecular cyclopropanation of allyl α-diazoacetate derivatives to form bicyclic cyclopropane-fused γ-lactones with high stereocontrol. rochester.edu Similarly, iridium-catalyzed intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides provides access to enantioenriched bicyclic lactones, lactams, and ketones. acs.org Furthermore, enzymatic carbene transfer reactions using pyridotriazoles as carbene precursors have been developed for the asymmetric cyclopropanation of olefins, providing access to optically active pyridine-containing cyclopropanes. wpmucdn.comnih.gov

While these methods have not been explicitly reported for this compound, they represent potential synthetic routes for the introduction of a cyclopropane ring into this scaffold, likely after some initial functionalization.

Exploration of Structural Analogs and Substituent Effects

The chemical and physical properties of this compound can be modulated by altering the position of the methyl group on the pyridine ring or by introducing other substituents, such as halogens.

The position of the methyl group on the pyridine ring can significantly influence the reactivity of the molecule. A methyl group is an electron-donating group, which generally increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution and potentially affecting the acidity of the α-methylene protons.

In the context of palladium-catalyzed reactions, the electronic nature of substituents on the pyridine ring can affect the reaction outcomes. For instance, in the dynamic kinetic asymmetric alkylation of vinyl aziridines with nitrogen heterocyles, the presence of an electron-withdrawing group on the heterocycle was found to be necessary for the reaction to proceed. nih.gov While the methyl group is electron-donating, its position would influence the electron density at the nitrogen atom and the various carbon atoms of the ring, thereby affecting its nucleophilicity and the stability of any intermediates formed during a reaction.

For indolizine synthesis via palladium-catalyzed carbonylation, a variety of substituted bromopyridines can be used, including those with steric hindrance, suggesting that the reaction is tolerant to different substitution patterns on the pyridine ring. nih.gov

The introduction of halogen atoms or other substituents onto the ethyl 2-(pyridin-2-yl)acetate framework can significantly alter the molecular properties of the compound. Halogens are electron-withdrawing groups and can influence the electronic distribution within the molecule, affecting its reactivity, lipophilicity, and potential biological activity.

A study on the synthesis of ethyl 2-(2-pyridylacetate) derivatives containing various heterocyclic moieties investigated the introduction of halogen atoms onto a phenyl ring attached to a thiosemicarbazide (B42300) derivative of the core molecule. mdpi.com The presence of chloro, bromo, and fluoro substituents was explored, and it was noted that such modifications could increase the lipid-solubility of the scaffolds. mdpi.com For example, compounds such as N-(3,4-dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide and N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide were synthesized and characterized. mdpi.com

The synthesis of ethyl (E)-3-((Z)-2-((phenylsulfonyl)imino)pyridin-1(2H)-yl)acrylate and its derivatives with chloro substituents on the phenylsulfonyl group has also been reported, demonstrating the feasibility of incorporating halogens into more complex derivatives of the pyridylacetate core. mdpi.com Additionally, ethyl 2-(2-chloropyridin-4-yl)acetate is a commercially available analog, indicating that halogenation of the pyridine ring itself is a viable synthetic modification. chemscene.com

| Compound | Modification | Potential Impact | Reference |

| N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | Dichlorophenyl group | Increased lipophilicity | mdpi.com |

| N-(3-Chloro-4-fluorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | Chloro-fluorophenyl group | Increased lipophilicity | mdpi.com |

| Ethyl (E)-3-((Z)-2-(((4-chlorophenyl)sulfonyl)imino)pyridin-1(2H)-yl)acrylate | 4-Chlorophenylsulfonyl group | Altered electronic properties | mdpi.com |

| Ethyl 2-(2-chloropyridin-4-yl)acetate | Chloro-substituted pyridine ring | Altered electronic properties and reactivity | chemscene.com |

Comparative Analysis with Methyl Ester Analogues

In medicinal chemistry, the choice between an ethyl and a methyl ester can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile. While specific comparative studies on this compound and its direct methyl analogue, Mthis compound, are not extensively detailed in publicly available literature, general principles of ester analogues can be applied for a theoretical comparison.

The primary difference lies in the alkyl group of the ester moiety. The ethyl group is larger and contributes to a slight increase in lipophilicity (hydrophobicity) compared to the methyl group. This can have several consequences:

Solubility: The methyl ester analogue would generally be expected to have slightly higher aqueous solubility than the ethyl ester.

Reactivity: In synthetic procedures, the ethyl ester may exhibit different reaction kinetics compared to the methyl ester, for instance, in hydrolysis or transesterification reactions. One study involving a different heterocyclic system noted the potential for in situ transesterification from an ethyl to a methyl ester when using methanol (B129727) as a recrystallization solvent.

Physical Properties: Generally, ethyl esters have slightly higher boiling points and lower melting points than their methyl counterparts due to differences in molecular weight and packing efficiency in the solid state. chemicaliran.com

The selection between an ethyl and methyl ester in a drug discovery program is therefore a strategic choice, balanced between desired solubility, stability, and synthetic accessibility.

Table 1: Theoretical Physicochemical Comparison of Ester Analogues

| Property | This compound | Mthis compound | Rationale |

| Molecular Weight | Higher | Lower | Presence of -CH2- group in ethyl ester. |

| Lipophilicity (LogP) | Higher | Lower | Ethyl group is more lipophilic than methyl. |

| Aqueous Solubility | Lower | Higher | Inverse relationship with lipophilicity. |

| Metabolic Stability | Potentially Higher | Potentially Lower | Increased steric hindrance of the ethyl group. |

| Boiling Point | Higher | Lower | Increased molecular weight and van der Waals forces. |

Structure-Activity Relationship (SAR) Design Principles for Derivatives

The pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The design of derivatives from the this compound scaffold is guided by Structure-Activity Relationship (SAR) principles, which aim to correlate specific structural features with changes in biological activity. While specific SAR studies originating from this exact scaffold are limited, general principles for pyridine derivatives provide a framework for rational design.

Key modifiable positions on the scaffold include the pyridine ring, the methyl group at the 5-position, and the acetate side chain. Modifications at these sites can influence the molecule's interaction with biological targets. For instance, studies on various pyridine derivatives have shown that the introduction of specific substituents can drastically alter biological effects. mdpi.com Electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions within a target's binding site. The size, shape, and polarity of substituents are critical; bulky groups may enhance binding through van der Waals interactions but can also cause steric hindrance, reducing activity. mdpi.com

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. The this compound molecule itself, or substructures thereof, can be considered valuable fragments. The pyridine motif is a common component of fragment libraries due to its ability to form key interactions (hydrogen bonds, π-stacking) and its synthetic tractability.

In an FBDD approach, the this compound scaffold could serve as a starting point. Once a binding interaction is confirmed, the fragment can be "grown" or "linked" with other fragments to increase affinity and selectivity. For example, the acetate portion of the molecule provides a convenient vector for synthetic elaboration, allowing chemists to extend the molecule to explore other regions of a target's binding pocket. The 5-methyl group could also be modified to probe for additional interactions.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar steric, electronic, or physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. spirochem.com For the this compound scaffold, several bioisosteric replacements could be envisioned.

Pyridine Ring Analogues: The pyridine ring itself can be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiophene. This can alter the hydrogen bonding capacity and dipole moment of the core structure.

Ester Moiety Replacement: The ethyl acetate group is a classic target for bioisosteric replacement. It can be substituted with groups such as amides, carboxylic acids, hydroxamic acids, or small heterocycles like oxadiazoles (B1248032) or triazoles. nih.gov These changes can dramatically alter the molecule's polarity, metabolic stability, and hydrogen bonding capabilities. For example, replacing the ester with an amide could introduce an additional hydrogen bond donor and improve metabolic stability against esterases.

Methyl Group Replacement: The methyl group at the 5-position could be replaced with other small alkyl groups, a halogen (like chlorine or bromine), or a trifluoromethyl group to modulate lipophilicity and electronic properties.

A recent study demonstrated that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group served as an effective bioisosteric switch, enhancing biological activity. rsc.org Similarly, replacing the nitrogen atom in a pyridine ring with a 'C-CN' unit (a benzonitrile) has been used to mimic the hydrogen-bond accepting ability of the pyridine nitrogen. These examples highlight the versatility of bioisosteric replacement in fine-tuning the properties of pyridine-based scaffolds.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Location | Potential Bioisostere(s) | Potential Effect |

| Ethyl Ester (-COOEt) | Side Chain | Amide (-CONH2, -CONHR), Carboxylic Acid (-COOH), Tetrazole | Alter H-bonding, improve metabolic stability, change pKa |

| Pyridine Nitrogen | Ring | C-CN (Benzonitrile) | Mimic H-bond acceptor, alter electronics |

| Methyl Group (-CH3) | Position 5 | Halogen (-Cl, -F), Trifluoromethyl (-CF3) | Modify lipophilicity and electronic properties |

| Pyridine Ring | Core | Thiophene, Pyrimidine, Pyrazine | Change aromaticity, H-bonding pattern, and dipole moment |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Structural Confirmation and Proton Environment Analysis

While specific experimental data for ethyl 2-(5-methylpyridin-2-yl)acetate is not publicly available, a theoretical ¹H NMR spectrum can be predicted based on established chemical shift principles and data from analogous structures. The spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

The ethyl group of the acetate (B1210297) moiety would present as a triplet for the terminal methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling to each other. The methylene protons (CH₂) of the acetate group attached to the pyridine (B92270) ring would likely appear as a singlet.

The protons on the pyridine ring are expected to show characteristic shifts and coupling patterns. The proton at position 6 (adjacent to the nitrogen and the acetate substituent) would likely be the most downfield of the aromatic protons. The proton at position 4 would likely appear as a doublet, coupled to the proton at position 3. The proton at position 3 would likely appear as a doublet of doublets, coupled to the protons at positions 4 and 6. The methyl group protons at position 5 would appear as a singlet in the upfield region of the aromatic spectrum.

A predicted ¹H NMR data table is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~7.2 | d | 1H | H-3 |

| ~4.2 | q | 2H | OCH₂CH₃ |

| ~3.8 | s | 2H | CH₂-pyridine |

| ~2.3 | s | 3H | 5-CH₃ |

| ~1.2 | t | 3H | OCH₂CH₃ |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

Similarly, a predicted ¹³C NMR spectrum can be outlined to map the carbon framework of this compound. The spectrum would display distinct signals for each of the ten carbon atoms in the molecule.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. The carbon bearing the methyl group (C-5) and the carbon attached to the acetate group (C-2) would have their chemical shifts significantly influenced by these groups. The methylene and methyl carbons of the ethyl group and the methylene carbon of the acetate side chain would appear in the upfield aliphatic region.

A predicted ¹³C NMR data table is provided below:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~158 | C-2 |

| ~148 | C-6 |

| ~137 | C-4 |

| ~132 | C-5 |

| ~122 | C-3 |

| ~61 | OCH₂CH₃ |

| ~45 | CH₂-pyridine |

| ~18 | 5-CH₃ |

| ~14 | OCH₂CH₃ |

Elucidation of Molecular Dynamics and Stereochemical Features

The ethyl acetate side chain of this compound introduces conformational flexibility. The rotation around the C-C and C-O single bonds of this side chain can lead to various spatial arrangements. Computational studies on substituted pyridines suggest that the orientation of such side chains relative to the pyridine ring is governed by a delicate balance of steric and electronic effects.

The molecule does not possess any chiral centers, and therefore is not expected to exhibit stereoisomerism in the form of enantiomers or diastereomers. However, the planarity of the pyridine ring and the potential for restricted rotation around the bond connecting the side chain to the ring could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions between protons. Such studies could reveal the preferred conformation of the ethyl acetate group relative to the pyridine ring in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. For this compound (C₁₀H₁₃NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value to confirm the identity of the compound.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 180.1025 |

| [M+Na]⁺ | 202.0844 |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of ethylene (B1197577) from the ethyl group, and cleavage of the bond between the methylene group and the pyridine ring. Fragmentation of the pyridine ring itself is also possible under higher energy conditions. The analysis of these fragment ions allows for the confirmation of the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its constituent parts: the ethyl ester group and the 5-methylpyridine ring.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This peak typically appears in the range of 1735–1750 cm⁻¹. Another key set of vibrations arises from the C-O bonds of the ester. The C-O-C asymmetric and symmetric stretching vibrations are expected to produce strong bands in the 1250-1000 cm⁻¹ region.

The 5-methylpyridine ring will exhibit several characteristic vibrations. Aromatic C=C and C=N stretching vibrations are anticipated in the 1600–1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected in the 2850–3000 cm⁻¹ range. The presence of these distinct bands allows for the unambiguous confirmation of the principal functional groups within the molecular structure. For comparison, the IR spectrum of a complex related molecule containing a non-conjugated ester C=O group showed a characteristic absorption band at 1748 cm⁻¹. iucr.org

Table 1: Predicted Major IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Pyridine Ring |

| 2980–2850 | C-H Stretch | Methyl & Ethyl Groups |

| 1750–1735 | C=O Stretch | Ester |

| 1600–1450 | C=C and C=N Stretch | Pyridine Ring |

Raman spectroscopy serves as an excellent complement to IR spectroscopy. While IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyridine ring. The symmetric "ring-breathing" mode of the substituted pyridine ring is expected to produce a strong and sharp band, which is a characteristic feature for aromatic rings in Raman spectra. Vibrations associated with the C-C backbone of the acetate and ethyl groups would also be readily observable. While specific experimental Raman data for the title compound is not available, studies on similar heterocyclic molecules confirm the utility of this technique for detailed structural analysis. sielc.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the 5-methylpyridine ring. Aromatic and heteroaromatic systems like pyridine typically exhibit strong absorptions in the UV region due to π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Weaker n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, may also be observed. The ester carbonyl group also has a weak n → π* transition, but this is often obscured by the much stronger absorptions from the aromatic ring. While the precise absorption maxima (λmax) for this compound are not documented in available literature, related pyridine derivatives show characteristic absorptions in the 200–300 nm range.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and conformational arrangements.

As of this writing, a published crystal structure for this compound is not available in the public domain. Therefore, a detailed experimental analysis of its specific atomic arrangement, bond lengths, and angles cannot be provided. The following sections describe the type of information that would be obtained from such an analysis.

A crystallographic study would reveal the molecule's conformation, specifically the spatial orientation of the ethyl acetate side chain relative to the plane of the 5-methylpyridine ring. It would show whether the ester group is co-planar with the ring or twisted out of the plane, which has significant implications for the molecule's electronic properties and intermolecular interactions. In a structurally related but more complex molecule, the ester substituent was found to be displaced from the plane of the pyridine ring. iucr.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Lack of Crystallographic Data for this compound Hinders Detailed Structural Analysis

A thorough search of scientific databases and literature has revealed a significant gap in the available crystallographic data for the chemical compound this compound. This absence of published crystal structure information prevents a detailed analysis of its solid-state architecture, including key intermolecular interactions that govern its crystal packing.

While structural information exists for related, yet distinct, pyridine derivatives, extrapolation of these findings to this compound would be scientifically unsound. The precise nature of intermolecular forces is highly dependent on the specific molecular structure and substituent patterns of a compound. Therefore, in the absence of direct experimental evidence from X-ray crystallography or similar techniques for the title compound, a detailed and accurate elucidation of its intermolecular interactions and crystal packing remains unachievable.

Further empirical research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to populate the requested section on its advanced spectroscopic characterization and structural elucidation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry and materials science. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, allowing for the accurate study of medium to large-sized molecules. DFT calculations, typically using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to investigate a wide array of molecular properties. core.ac.ukresearchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. scispace.com This is achieved by finding the minimum energy conformation on the potential energy surface. For Ethyl 2-(5-methylpyridin-2-yl)acetate, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound The following data is a representative example based on DFT calculations for similar pyridine (B92270) derivatives and is intended for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| N-C (ring) | 1.34 | |

| C-C (ring) | 1.39 | |

| Bond Angle (°) | O=C-O | 124.5 |

| C-N-C (ring) | 117.0 |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculations yield the frequencies and intensities of the vibrational modes corresponding to the stretching, bending, and twisting of chemical bonds. core.ac.uk

For this compound, characteristic vibrational modes can be assigned to its specific functional groups:

Pyridine Ring: C-H stretching vibrations, C=C and C=N stretching modes.

Methyl Group: Symmetric and asymmetric C-H stretching and bending vibrations.

Ethyl Acetate (B1210297) Group: A strong C=O stretching vibration, C-O stretching, and CH2/CH3 group vibrations. core.ac.uk

Furthermore, electronic properties such as the UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths, which are crucial for understanding the compound's photophysical behavior. researchgate.netdoi.org

Table 2: Illustrative Vibrational Frequencies and Assignments This table presents typical vibrational modes and their calculated frequencies for a molecule with similar functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Methyl/Ethyl Groups | 2980-2870 |

| C=O Stretch | Ester | ~1740 |

| C=N/C=C Stretch | Pyridine Ring | 1600-1450 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations can map the spatial distribution of the HOMO and LUMO. For pyridine derivatives, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO may be distributed across both the ring and the substituent, indicating potential sites for electronic transitions and charge transfer. researchgate.netresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies The following values represent typical DFT-calculated energies for related organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.5 |

| LUMO Energy (E_LUMO) | -1.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions: Concentrated around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Positive Regions: Localized around the hydrogen atoms, particularly those of the methyl and ethyl groups, making them potential sites for nucleophilic interaction.

This visual representation of reactivity provides crucial insights for understanding intermolecular interactions and reaction mechanisms. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of bonding interactions, charge transfer, and hyperconjugation within the molecule. acadpubl.euscirp.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger interactions and greater electron delocalization. For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyridine ring. This analysis helps to rationalize the molecule's stability and electronic structure. acadpubl.eu

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions This table shows representative stabilization energies (E(2)) for intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Pyridine) | π* (C-C, Pyridine) | ~5.2 |

| LP(2) O (Carbonyl) | π* (C-C, Pyridine) | ~1.8 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org This approach is based on the topological features of the electron density, such as critical points where the gradient of the density is zero. wiley-vch.de

A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. muni.cz The properties of the electron density at the BCP offer a detailed characterization of the bond. Key parameters include:

Electron Density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) signifies a concentration of charge along the bond path, characteristic of covalent (shared-shell) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of ionic or van der Waals (closed-shell) interactions. muni.cz

For this compound, QTAIM analysis would be used to characterize the covalent nature of the C-C, C-H, C-N, and C=O bonds within the molecule, providing a deeper understanding of its chemical bonding. wiley-vch.de

Table 5: Mentioned Compounds

| Compound Name |

|---|

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov Fully atomistic MD simulations, which consider every atom in the system, can provide detailed insights into the static and dynamic properties of molecules like pyridylacetate esters in a bulk or solvated state. nih.govnih.gov

The methodology for such simulations involves defining a force field, a set of parameters that describes the potential energy of the system. This force field is crucial for accurately modeling the interactions between atoms. nih.gov Simulations are typically run under specific thermodynamic ensembles, such as the NPT ensemble (constant number of atoms, pressure, and temperature), using thermostats and barostats to maintain these conditions. mdpi.com By integrating Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often on the scale of nanoseconds. nih.govyoutube.com

For a molecule like this compound, MD simulations can elucidate key properties:

Conformational Flexibility: Tracking how the molecule's shape, particularly the orientation of the ethyl acetate side chain relative to the pyridine ring, changes over time.

Intermolecular Interactions: Analyzing how multiple molecules interact with each other in a condensed phase, identifying common arrangements and interaction energies.

Solvation Effects: Simulating the molecule in a solvent to understand how solvent molecules arrange around it and influence its conformation and dynamics.

Transport Properties: Predicting macroscopic properties like diffusion coefficients by analyzing the mean square displacement of the molecule over the simulation time.

These simulations provide an atomic-level view of the molecule's behavior, linking its chemical structure to its macroscopic properties. nih.gov

Potential Energy Surface (PES) Analysis for Conformational Studies

Potential Energy Surface (PES) analysis is a computational technique used to identify the most stable conformations (isomers) of a molecule and the energy barriers between them. nih.gov The PES is a mathematical landscape where the potential energy of the molecule is a function of its geometry. Low-energy regions correspond to stable or metastable conformers, while high-energy regions represent transition states.

A common method for exploring the PES is a "PES scan," where one or more dihedral angles (torsion angles) are systematically rotated, and the energy of the molecule is calculated at each step. nih.gov For this compound, key dihedral angles would include the rotation around the bond connecting the pyridine ring to the acetate group and the bonds within the ethyl ester chain.

This analysis is typically performed using quantum mechanical methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov The results of a PES scan reveal the global minimum energy conformer (the most stable shape of the molecule) as well as other local minima, which are less stable but may still be present at room temperature. Understanding the energy differences between these conformers is essential for interpreting experimental spectroscopic data and predicting the molecule's behavior. nih.gov

Reactivity Indices and Fukui Functions for Chemical Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a framework for predicting chemical reactivity through various indices. d-nb.infomdpi.com The Fukui function, f(r), is a key local reactivity descriptor that identifies which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info

The Fukui functions are typically condensed to atomic sites using population analysis methods (e.g., Mulliken, Natural Population Analysis) to yield a set of values for each atom in the molecule. researchgate.netsemanticscholar.org Three main types of condensed Fukui functions are calculated:

f+ : Predicts the site for a nucleophilic attack (where an electron is accepted).

f- : Predicts the site for an electrophilic attack (where an electron is donated).

f⁰ : Predicts the site for a radical attack.

For this compound, one would expect the nitrogen atom of the pyridine ring to be a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbonyl carbon of the ester group is electron-deficient and would be a likely site for nucleophilic attack. The carbon atoms of the pyridine ring are also potential sites of reactivity. DFT calculations can quantify these tendencies, providing a more precise prediction of regioselectivity in chemical reactions. semanticscholar.org

| Atom/Region | Predicted Site for Nucleophilic Attack (High f+) | Predicted Site for Electrophilic Attack (High f-) |

|---|---|---|

| Pyridine Nitrogen | ✔ | |

| Carbonyl Carbon (Ester) | ✔ | |

| Pyridine Ring Carbons | ✔ | ✔ |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ijiset.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters calculated to assess a molecule's NLO potential include the electric dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β). semanticscholar.orgresearchgate.net A large β value is indicative of significant second-order NLO activity. ijiset.com

The calculations are typically performed using DFT with specific functionals, such as B3LYP or B3PW91, and extended basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution far from the nuclei. ijiset.comresearchgate.net

For a molecule like this compound, the presence of the electron-rich pyridine ring and the electron-withdrawing ester group can create an intramolecular charge-transfer system, which is a common feature in molecules with high NLO activity. Studies on related aminopyridine compounds have shown that substitution on the pyridine ring can dramatically increase the hyperpolarizability. ijiset.com Computational screening allows for the theoretical evaluation of its NLO properties, guiding the synthesis of potentially useful materials.

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Mean Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. Higher values indicate stronger NLO activity. |

Validation and Comparison of Theoretical Predictions with Experimental Data

A critical step in any computational study is the validation of the theoretical model by comparing the calculated results with experimental data. nih.gov This comparison ensures that the chosen level of theory (functional and basis set) is appropriate for the system and provides reliable predictions.

For this compound, several properties can be used for validation:

Molecular Geometry: Calculated bond lengths and angles for the global minimum energy conformer can be compared with data from X-ray crystallography if a crystal structure is available.

Vibrational Spectra: The vibrational frequencies and intensities calculated using DFT can be directly compared to experimental FT-IR and FT-Raman spectra. nih.govmdpi.com While calculated frequencies are often systematically higher than experimental ones, a uniform scaling factor can be applied to achieve excellent agreement, allowing for precise assignment of vibrational modes. mdpi.com

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), which can then be compared with the experimentally measured spectrum in a given solvent. mdpi.com

NMR Spectra: Chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR data, which are available for this molecule. bldpharm.com

This process of benchmarking theoretical data against experimental results is fundamental to computational chemistry. It validates the accuracy of the computational model and lends confidence to the predictions made for properties that are not experimentally accessible. nih.gov

Mechanistic Elucidation of Biological Interactions of Ethyl 2 5 Methylpyridin 2 Yl Acetate and Its Derivatives

Investigation of Enzyme and Receptor Interactions